molecular formula C15H16ClN5 B11209121 1-(3-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11209121
M. Wt: 301.77 g/mol
InChI Key: WZYZZADFHBYHCJ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzaldehyde with diethylamine and hydrazine hydrate to form the intermediate, which is then cyclized with formamide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Ultrasonic-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as a CDK2 inhibitor with high potency makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C15H16ClN5

Molecular Weight

301.77 g/mol

IUPAC Name

1-(3-chlorophenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H16ClN5/c1-3-20(4-2)14-13-9-19-21(15(13)18-10-17-14)12-7-5-6-11(16)8-12/h5-10H,3-4H2,1-2H3

InChI Key

WZYZZADFHBYHCJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl

Origin of Product

United States

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